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Introduction

The introduction of foreign DNA into Escherichia coli is a cornerstone of modern molecular
biology. While E. coli does not naturally take up plasmid DNA with high efficiency, cells can be
artificially induced to enter a state of "competence,” allowing them to internalize DNA from their
environment.[1] One of the most common and cost-effective methods for inducing artificial
competence is through treatment with calcium chloride (CaCl2), followed by a brief heat shock.
[2][3] This technique is widely used for routine cloning, plasmid amplification, and protein
expression.

Principle of Calcium Chloride-Mediated Transformation

The process of making E. coli cells competent with calcium chloride is a physicochemical
manipulation that permeabilizes the cell membrane to allow the uptake of plasmid DNA.[4][5]
The mechanism involves several key steps:

e Neutralization of Charges: Both the phosphate backbone of DNA and the lipopolysaccharide
(LPS) surface of the E. coli cell membrane are negatively charged, leading to electrostatic
repulsion.[4][5][6] The divalent calcium ions (Ca2+) provided by calcium chloride act as a
cationic bridge, neutralizing these negative charges and facilitating the binding of plasmid
DNA to the cell surface.[2][7]

e Chilling and Membrane Fluidity: Incubating the cells in an ice-cold CaCl2 solution is crucial.
The low temperature congeals the cell membrane, reducing its fluidity and stabilizing the

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b12061461?utm_src=pdf-interest
https://www.mybiosource.com/learn/testing-procedures/cacl2-transformation-technique/
https://en.wikipedia.org/wiki/Calcium_chloride_transformation
https://pmc.ncbi.nlm.nih.gov/articles/PMC6141401/
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2017.02169/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC5681917/
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2017.02169/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC5681917/
https://www.researchgate.net/publication/320901119_Revisiting_the_Mechanisms_Involved_in_Calcium_Chloride_Induced_Bacterial_Transformation
https://en.wikipedia.org/wiki/Calcium_chloride_transformation
https://static.igem.org/mediawiki/2018/d/d2/T--NYMU-Taipei--protocol-competent-cell.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12061461?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

association of Ca2+ ions with the membrane phospholipids.[4][5] This makes the membrane
more crystalline and helps to hold the plasmid DNA in close proximity to the cell.

o Heat Shock: The subsequent heat shock, a rapid shift in temperature from 0°C to 42°C,
creates a thermal imbalance across the cell membrane.[2][8][9] This sudden temperature
change is believed to alter the membrane's fluidity and create transient pores, allowing the
plasmid DNA that is adhered to the surface to be taken up by the cell.[1][9][10] The exact
mechanism is still under investigation, but it is thought to involve a temporary disruption of
the membrane potential, which further facilitates the entry of the negatively charged DNA.[2]
[11]

o Recovery: After the heat shock, cells are returned to a cold environment and then incubated
in a rich, antibiotic-free medium (like SOC broth). This recovery period allows the cell
membrane to repair and enables the expression of the antibiotic resistance gene encoded on
the plasmid before the cells are exposed to selective pressure.[10]

Factors Influencing Transformation Efficiency

Several factors can significantly impact the efficiency of transformation, which is typically
measured as the number of colony-forming units (cfu) per microgram of plasmid DNA.

o Growth Phase of E. coli: Cells harvested during the mid-logarithmic growth phase are the
most competent.[10][12] At this stage, cells are actively dividing and their membranes are
more amenable to manipulation. The optimal optical density at 600 nm (ODG600) is typically
between 0.35 and 0.6.[13][14][15]

e Calcium Chloride Concentration: While various concentrations are used, a range of 50 mM
to 100 mM CaCl2 is common in protocols.[4][16] The optimal concentration can vary
depending on the E. coli strain.[16]

o Heat Shock Parameters: The duration and temperature of the heat shock are critical. A
temperature of 42°C for 45 to 90 seconds is standard for most E. coli strains.[13][17][18]
Deviations can lead to reduced efficiency or cell death.

o DNA Quality and Quantity: The purity and concentration of the plasmid DNA are important.
Contaminants can inhibit transformation. Typically, 1 to 10 nanograms of plasmid DNA are
used for transformation.
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e Cell Handling: Chemically competent cells are fragile and should be handled gently.[12]
Vortexing should be avoided, and all solutions and equipment must be kept ice-cold
throughout the preparation process until the heat shock step.[14][19]

Protocols
l. Preparation of Solutions and Media

Note: To prepare a solution of a specific molarity (e.g., 100 mM CaCl2) using calcium chloride
monohydrate (CaCl2-H20, Molar Mass: 128.99 g/mol ), calculate the required mass
accordingly. For example, for 1 liter of 2100 mM CaCl2 solution, you would dissolve 12.90 g of
CaCl2-H20 in deionized water.

e Luria-Bertani (LB) Broth (per 1 Liter):

[¢]

10 g Tryptone

[e]

5 g Yeast Extract

[e]

10 g NaCl

Dissolve in deionized water to a final volume of 1 L. Autoclave to sterilize.

o

e LB Agar Plates (per 1 Liter):

o 10 g Tryptone

o 5 g Yeast Extract

o 10 g NaCl

o 15 g Agar

o Dissolve in deionized water to a final volume of 1 L. Autoclave to sterilize. Cool to ~55°C
before adding antibiotics and pouring plates.[20]

e 1 M Calcium Chloride (CaCl2) Stock Solution:
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o Dissolve 110.98 g of anhydrous CacCl2 (or the equivalent for a hydrated form) in deionized
water to a final volume of 1 L.

o Filter-sterilize through a 0.22 pm filter.

 Ice-Cold 100 mM CaCl2 Solution:
o Add 10 mL of 1 M CaCl2 stock solution to 90 mL of sterile, deionized water.
o Keep onice. This solution should be prepared fresh.[12]

o Competent Cell Storage Solution (100 mM CaCl2, 15% Glycerol):

1 mL of 1 M CaCl2 stock solution

[¢]

[e]

1.5 mL of sterile 100% Glycerol

7.5 mL of sterile, deionized water

o

[¢]

Keep on ice.
e SOC Medium:
o 20 g Tryptone
o 5 g Yeast Extract
o 0.5 g NaCl
o Dissolve in 950 mL of deionized water.
o Add 10 mL of a sterile 250 mM KCI solution.
o Autoclave.

o Before use, add 5 mL of sterile 2 M MgCI2 and 20 mL of sterile 1 M Glucose.

Il. Preparation of Competent E. coli Cells
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This protocol is for preparing competent cells from a starting culture.

Inoculate a single colony of the desired E. coli strain into 5 mL of LB broth.[14]
Incubate overnight at 37°C with shaking (approx. 225 rpm).[12]

The next day, add 1 mL of the overnight culture to 100 mL of pre-warmed LB broth in a 500
mL or 1 L flask.[12]

Incubate at 37°C with vigorous shaking. Monitor the culture's optical density at 600 nm
(OD600) periodically.[13]

Grow the culture until it reaches the mid-log phase, indicated by an OD600 of 0.4 - 0.5.[16]
This is a critical step for achieving high competency.

Immediately transfer the culture flask to ice and chill for 20-30 minutes. All subsequent steps
must be performed on ice, and all solutions and tubes must be pre-chilled.[14]

Transfer the culture to sterile, pre-chilled 50 mL centrifuge tubes.
Pellet the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.[15]
Carefully decant the supernatant.

Gently resuspend the cell pellet in 20 mL of ice-cold 100 mM CaCl2 solution.[15] Keep the
cell suspension on ice for at least 30 minutes.[12]

Pellet the cells again by centrifugation at 4,000 x g for 10 minutes at 4°C.

Gently decant the supernatant and resuspend the final cell pellet in 4 mL of ice-cold
Competent Cell Storage Solution (100 mM CaCl2, 15% Glycerol).[19]

Aliquot 50-100 pL of the competent cell suspension into pre-chilled microcentrifuge tubes.
[19]

Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and store them at -80°C.
[19] Competent cells can be stored for several months at -80°C.
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lll. Transformation of Competent Cells

Thaw an aliquot of competent cells on ice. It is important not to refreeze unused cells as this
will significantly decrease transformation efficiency.[19]

Add 1-5 pL of plasmid DNA (typically 1-10 ng) to the 50-100 uL of competent cells. Gently
mix by flicking the tube. Do not pipette up and down or vortex.[17]

Incubate the DNA-cell mixture on ice for 30 minutes.[12][15]

Perform the heat shock by transferring the tube to a 42°C water bath for exactly 45-60
seconds.[17][18] The timing is critical.

Immediately transfer the tube back to ice and chill for 2 minutes.[17]
Add 900 pL of pre-warmed (room temperature or 37°C) SOC medium to the tube.[10]

Incubate the tube at 37°C for 1 hour with gentle shaking (approx. 225 rpm). This allows the
cells to recover and express the antibiotic resistance gene.[10]

Plate 100-200 pL of the cell suspension onto pre-warmed LB agar plates containing the
appropriate antibiotic for selection.

To plate the remaining cells, centrifuge the tube at low speed (e.g., 2,000 x g) for 2 minutes,
discard most of the supernatant, resuspend the pellet in the remaining ~100 pL, and plate
the entire amount on a separate plate.[18]

Incubate the plates overnight at 37°C.

Transformed colonies should be visible the next day.

Data Presentation
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Recommended
Parameter Protocol Step Reference
Value
Cell Growth Phase Competent Cell Prep:
0.35-0.6 [13][14][15]
(OD600) Step 5
. Competent Cell Prep:
Initial CaCl2 Wash 100 mM [20]
Step 10
Ice Incubation (Post- ] Competent Cell Prep:
= 30 minutes [12]
CaCl2) Step 10
Final Resuspension 100 mM CacCl2, 15% Competent Cell Prep: [19][20]
Solution Glycerol Step 12
) ) Transformation: Step
DNA Incubation on Ice 30 minutes 3 [12][15]
Heat Shock Transformation: Step
42°C [17][18]
Temperature 4
] Transformation: Step
Heat Shock Duration 45 - 60 seconds 4 [17][18]
Post-Shock Ice ) Transformation: Step
) 2 minutes [17]
Incubation S
Recovery Incubation Transformation: Step
i 1 hour [10]
Time 7
Recovery Transformation: Step
37°C [10]
Temperature 7
Visualizations
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Caption: Experimental workflow for preparing and transforming competent E. coli.

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b12061461?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12061461?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Initial State: Electrostatic Repulsion
Cell Membrane (-)

Step 1: CaCl2 Treatment (0°C) Step 2: Heat Shock (42°C)

- Charge Shieldin

DNA Uptake
(Membrane Permeabilizafion)

Click to download full resolution via product page

Caption: Mechanism of CaCl2-mediated transformation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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